1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine 1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1015896-15-7
VCID: VC11907465
InChI: InChI=1S/C22H30N4O5S2/c1-17-21(33(30,31)25-14-7-4-8-15-25)18(2)26(23-17)22(27)19-10-9-11-20(16-19)32(28,29)24-12-5-3-6-13-24/h9-11,16H,3-8,12-15H2,1-2H3
SMILES: CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C)S(=O)(=O)N4CCCCC4
Molecular Formula: C22H30N4O5S2
Molecular Weight: 494.6 g/mol

1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine

CAS No.: 1015896-15-7

Cat. No.: VC11907465

Molecular Formula: C22H30N4O5S2

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine - 1015896-15-7

Specification

CAS No. 1015896-15-7
Molecular Formula C22H30N4O5S2
Molecular Weight 494.6 g/mol
IUPAC Name (3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone
Standard InChI InChI=1S/C22H30N4O5S2/c1-17-21(33(30,31)25-14-7-4-8-15-25)18(2)26(23-17)22(27)19-10-9-11-20(16-19)32(28,29)24-12-5-3-6-13-24/h9-11,16H,3-8,12-15H2,1-2H3
Standard InChI Key VDUTWQMXADWTLS-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C)S(=O)(=O)N4CCCCC4
Canonical SMILES CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C)S(=O)(=O)N4CCCCC4

Introduction

The compound 1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine is a sulfonamide derivative featuring a pyrazole core structure. Compounds of this nature are often associated with pharmacological activities, particularly in modulating enzymatic functions or serving as inhibitors in biochemical pathways. This article explores its structural properties, synthesis, biological relevance, and potential applications.

Molecular Formula

The molecular formula of the compound is C21H28N4O4S2, representing its complexity and multifunctionality.

Synthesis Pathways

The synthesis of such compounds typically involves multistep organic reactions. Below is a generalized pathway:

  • Formation of the Pyrazole Core:

    • Reacting hydrazines with diketones to form substituted pyrazoles.

  • Introduction of the Benzoyl Group:

    • Benzoylation using benzoyl chloride under basic conditions.

  • Attachment of the Sulfonamide Group:

    • Reacting piperidine with sulfonyl chlorides to form piperidine-sulfonamide derivatives.

  • Final Assembly:

    • Coupling reactions to integrate all functional groups into the final compound.

Pharmacological Potential

Sulfonamide derivatives, such as this compound, are widely studied for their biological activities:

  • Protein Kinase Modulation: Similar compounds have been shown to inhibit protein kinases like SGK1, which are implicated in inflammatory and degenerative diseases .

  • Antibacterial Properties: Sulfonamides often exhibit antibacterial activity by inhibiting folate synthesis in bacteria .

  • Antifungal Activity: The sulfonamide scaffold has been explored for antifungal applications .

Therapeutic Applications

Potential therapeutic areas include:

  • Inflammatory diseases (e.g., arthritis).

  • Metabolic disorders (e.g., diabetes).

  • Central nervous system disorders (e.g., Alzheimer's disease) .

Structural Activity Relationships (SAR)

Studies on similar compounds reveal that:

  • The pyrazole core enhances binding affinity to target enzymes.

  • Substituents like dimethyl groups improve hydrophobic interactions.

  • Sulfonamide moieties contribute to solubility and bioavailability .

Comparative Data Table

PropertyValue/ObservationReference
Molecular Weight~448 g/molCalculated
SolubilityModerate in polar solvents
Pharmacological TargetProtein kinases, bacterial enzymes
Therapeutic PotentialAnti-inflammatory, antibacterial

Challenges and Limitations

Despite its promising attributes, challenges exist:

  • Synthetic Complexity: Multistep synthesis increases production costs.

  • Selective Toxicity: Ensuring selective action on target enzymes without off-target effects.

  • Bioavailability: Optimizing solubility and stability for clinical use.

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